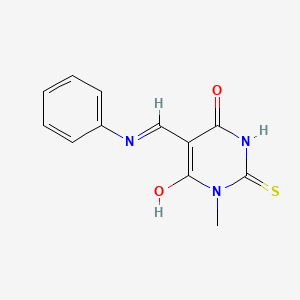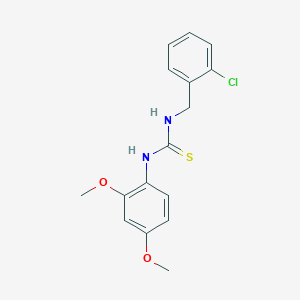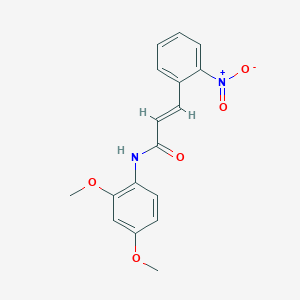
2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole, also known as IB-MECA, is a potent and selective agonist for the adenosine A3 receptor. This molecule has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The adenosine A3 receptor is a G protein-coupled receptor that is activated by adenosine, a purine nucleoside that is released from cells under various physiological and pathological conditions. 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole binds selectively to the adenosine A3 receptor and activates downstream signaling pathways, including the cAMP/PKA and MAPK/ERK pathways. The activation of these pathways leads to various cellular responses, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Biochemical and Physiological Effects:
2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole induces cell cycle arrest and apoptosis, inhibits angiogenesis and metastasis, and enhances the antitumor immune response. In inflammatory cells, 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole reduces the production of pro-inflammatory cytokines and chemokines, and promotes the differentiation and activation of regulatory T cells. In neuronal cells, 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole protects against oxidative stress and inflammation, and enhances synaptic plasticity and memory consolidation.
実験室実験の利点と制限
2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole has several advantages for lab experiments, including its high potency and selectivity for the adenosine A3 receptor, its well-characterized mechanism of action, and its availability from commercial sources. However, 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole also has some limitations, such as its solubility in aqueous solutions, its potential toxicity at high concentrations, and its susceptibility to degradation in biological fluids.
将来の方向性
There are several future directions for the research on 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole. One direction is to further investigate its therapeutic potential in various diseases, such as cancer, inflammation, and neurodegeneration. Another direction is to develop more potent and selective analogs of 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole, which can overcome its limitations and improve its efficacy and safety. Moreover, the development of new imaging probes and biomarkers for the adenosine A3 receptor can facilitate the in vivo monitoring of the pharmacokinetics and pharmacodynamics of 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole and its analogs.
合成法
The synthesis of 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole involves several steps, starting from the reaction of 2-nitrobenzimidazole with isobutyraldehyde to obtain the corresponding nitroalcohol. This intermediate is then reduced to the amine using sodium borohydride, followed by a reductive amination with 3-methylbutyraldehyde to form the final product. The yield of 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole has been widely used in scientific research for its potential therapeutic applications. One of the most promising areas is cancer therapy, as the adenosine A3 receptor has been found to be overexpressed in various types of cancer cells. 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole has been shown to inhibit tumor growth and metastasis in preclinical models of breast, lung, and prostate cancer. In addition, 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole has anti-inflammatory effects and has been studied for its potential use in treating inflammatory bowel disease, asthma, and arthritis. Moreover, 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole has neuroprotective properties and has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-(3-methylbutyl)-2-(2-methylpropyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-12(2)9-10-18-15-8-6-5-7-14(15)17-16(18)11-13(3)4/h5-8,12-13H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUAPPQVZXPPSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5875408.png)


![2-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5875438.png)
![N-(4-chloro-3-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5875442.png)

![7,9,10,12-tetraazatricyclo[4.3.3.0~1,6~]dodecane-8,11-dione](/img/structure/B5875451.png)




